2H-Imidazo[4,5-b]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
13090-17-0 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.175 |
IUPAC Name |
2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-4-7-6(3-1)12-8-9(13-7)11-5-10-8/h1-4H,5H2 |
InChI Key |
FWVZZNKHZOVUIO-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=N1)N=C3C=CC=CC3=N2 |
Synonyms |
2H-Imidazo[4,5-b]quinoxaline |
Origin of Product |
United States |
Synthetic Methodologies for 2h Imidazo 4,5 B Quinoxaline and Its Derivatives
Classical Annulation and Cyclocondensation Approaches
Classical methods for the synthesis of the imidazo[4,5-b]quinoxaline scaffold have traditionally relied on annulation and cyclocondensation reactions. Annulation refers to the formation of a new ring fused to an existing one. scripps.edu
Reactions Involving o-Phenylenediamines and Dicarbonyl Precursors
A cornerstone of quinoxaline (B1680401) synthesis, and by extension, the imidazo[4,5-b]quinoxaline system, is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netmtieat.org This approach is valued for its reliability and the commercial availability of the starting materials. nih.gov The reaction typically proceeds by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a derivative, to form the quinoxaline ring. researchgate.netnih.gov To construct the fused imidazole (B134444) ring, a subsequent cyclization step is necessary.
For instance, the reaction of o-phenylenediamine with dicarbonyl compounds like glyoxal or methylglyoxal (B44143) leads to the formation of the corresponding quinoxaline. researchgate.net To build the complete imidazo[4,5-b]quinoxaline skeleton, a 2,3-diaminoquinoxaline derivative is often used as the key intermediate. This intermediate can then undergo cyclocondensation with α-ketocarboxylic acids or their equivalents to form the fused imidazole ring. vulcanchem.com The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the quinoxaline core. researchgate.net
Table 1: Examples of Dicarbonyl Precursors in Imidazoquinoxaline Synthesis
| Dicarbonyl Precursor | Resulting Substituent on Quinoxaline Ring |
|---|---|
| Glyoxal | Unsubstituted |
| Methylglyoxal | Methyl group |
| Benzil | Phenyl groups |
Ring Annulation Strategies via Nucleophilic Substitutions
Ring annulation via nucleophilic substitution is another established method for constructing the imidazo[4,5-b]quinoxaline system. This strategy often involves the reaction of a suitably functionalized quinoxaline with a nucleophile to build the imidazole ring. A common starting material for this approach is a 2,3-dichloroquinoxaline (B139996) derivative.
In a typical sequence, a 2,3-diaminoquinoxaline can be prepared from a 2,3-dichloroquinoxaline via nucleophilic substitution with ammonia. vulcanchem.comumich.edu This diamino derivative can then undergo cyclization with a reagent that provides the final carbon atom of the imidazole ring. For example, condensation with ethyl glyoxalate can form an imidazo[4,5-b]quinoxalin-2-one intermediate. vulcanchem.com Further functionalization can be achieved through subsequent nucleophilic substitution reactions. For example, a sulfonyl group can be introduced at the N-1 position, and an alkyl side chain can be added at the N-3 position via nucleophilic substitution. vulcanchem.com
Challenges in these syntheses include controlling regioselectivity, as competitive reactions can occur at different positions on the heterocyclic core. vulcanchem.com The introduction of electron-withdrawing groups on the quinoxaline ring can enhance its electrophilicity, facilitating nucleophilic attack. numberanalytics.com
Modern and Sustainable Synthetic Pathways
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often focus on metal-free catalysis, oxidative cyclization, and one-pot reactions to minimize waste and improve atom economy. rsc.orgrsc.org
Metal-Free Catalysis in Imidazoquinoxaline Synthesis
Transition-metal-free catalysis has emerged as a greener alternative to traditional metal-catalyzed reactions, which can suffer from issues of cost, toxicity, and contamination of the final product. rsc.orgrsc.org Various metal-free catalysts, including molecular iodine and organocatalysts, have been successfully employed in the synthesis of quinoxaline and its fused derivatives. researchgate.netmdpi.com
For example, molecular iodine has been used as a catalyst in the oxidative cyclization for the construction of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org Graphene oxide has also been utilized as a metal-free catalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines. rsc.org The use of two-dimensional nanomaterials as metal-free photocatalysts is also a growing area of research. nih.gov The development of these metal-free methods aligns with the principles of green chemistry by providing more environmentally benign synthetic routes. rsc.orgacs.org
Oxidative Cyclization Protocols
Oxidative cyclization reactions provide a direct and efficient means to construct the imidazo[4,5-b]quinoxaline ring system. These protocols often involve the in-situ formation of a key intermediate followed by an intramolecular cyclization and oxidation to the aromatic product.
A one-pot domino oxidative cyclization approach has been demonstrated for the synthesis of pyrrolo[1,2-a]quinoxalines using iodine as a catalyst and an oxidant. rsc.org Another method involves a sequential decarboxylation, substitution, cyclization, and oxidation process using a molecular iodine-DMSO catalytic system to create 4-aryl imidazoquinoxalines. researcher.lifescispace.com These oxidative protocols can utilize air or other green oxidants, further enhancing their sustainability. rsc.org K2S2O8 has also been used to promote oxidative tandem cyclization under electrolytic conditions without the need for a transition metal. nih.gov
Tandem and One-Pot Reaction Sequences
Tandem reactions, also known as domino or cascade reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single reaction vessel without the isolation of intermediates. wikipedia.org One-pot procedures are similar but may involve the addition of new reagents between steps. nih.gov These approaches are highly efficient for building complex molecules from simple starting materials in a single operation. nih.gov
Several one-pot methodologies have been developed for the synthesis of imidazoquinoxaline derivatives. For instance, a one-pot tandem reaction has been used to synthesize quinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds using a graphene oxide catalyst. rsc.org Another example is a one-pot protocol for the synthesis of amino-functionalized benzo umich.eduresearcher.lifeimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines from o-phenylenediamines and o-cyanobenzaldehydes. nih.gov A three-component reaction of o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide has also been reported for the one-pot synthesis of benzo umich.eduresearcher.lifeimidazo[2,1-a]isoquinolines. acs.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
|---|---|---|
| Classical Annulation/Cyclocondensation | Stepwise formation of quinoxaline and then imidazole rings. | Well-established, reliable, readily available starting materials. |
| Ring Annulation via Nucleophilic Substitution | Building the imidazole ring onto a pre-formed quinoxaline. | Allows for controlled introduction of substituents. |
| Metal-Free Catalysis | Use of non-metallic catalysts like iodine or graphene oxide. | Lower cost, reduced toxicity, environmentally friendly. rsc.orgrsc.org |
| Oxidative Cyclization | Direct formation of the aromatic ring system via oxidation. | High efficiency, often uses green oxidants. rsc.org |
| Tandem and One-Pot Reactions | Multiple reaction steps in a single pot. | High atom and step economy, reduced waste and workload. nih.gov |
Photoredox Catalysis and Light-Mediated Transformations
Photoredox catalysis and light-mediated reactions are emerging as powerful and sustainable strategies in organic synthesis, offering mild reaction conditions and unique reactivity. usp.brbeilstein-journals.org These methods utilize light energy, often from visible light sources like LEDs, to initiate chemical transformations through the generation of reactive intermediates. usp.brbeilstein-journals.org While specific applications for the direct synthesis of the 2H-imidazo[4,5-b]quinoxaline core are still developing, related heterocyclic systems have been successfully synthesized using these techniques.
Light-promoted, two-step, one-pot syntheses of quinoxalines have been achieved from alkynes and alkenes. researchgate.net These reactions proceed through the formation of α,α′-dibromo ketones or α-bromo ketones upon irradiation with UV LED light, without the need for a sensitizer (B1316253) or catalyst. researchgate.net This approach highlights the potential for light-mediated methods in constructing the quinoxaline portion of the imidazoquinoxaline scaffold.
Furthermore, photoredox catalysis has been employed for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org For instance, the synthesis of highly substituted pyrroles has been accomplished through a [3+2]-cycloaddition reaction using an acridinium (B8443388) salt as a photocatalyst under blue LED irradiation. beilstein-journals.org Similarly, oxazoles have been formed from aldehydes and 2H-azirines under comparable photoredox conditions. beilstein-journals.org These examples showcase the versatility of photoredox catalysis in forming five-membered heterocyclic rings, which is relevant to the construction of the imidazole moiety in the this compound system.
The application of photoredox catalysis extends to the functionalization of heterocyclic compounds. For example, visible-light-promoted hydrotrifluoromethylation of terminal alkenes and alkynes has been demonstrated, offering a pathway to introduce trifluoromethyl groups. beilstein-journals.org Additionally, indium(III) complexes of imidazo[4,5-b]porphyrins have been synthesized and utilized as photocatalysts for the oxidation of sulfides. mdpi.com This demonstrates the potential for incorporating the imidazoquinoxaline framework into larger, functional photocatalytic systems.
Regioselective Synthesis of Substituted this compound Systems
Regioselective synthesis is crucial for controlling the placement of substituents on the this compound scaffold, which in turn influences the compound's chemical and biological properties.
Control of Substitution Patterns on the Imidazole Moiety
The substitution pattern on the imidazole ring can be controlled through various synthetic strategies. One common approach involves the condensation of a substituted quinoxaline-2,3-diamine (B1295900) with a carbonyl-containing compound. vulcanchem.com The nature of the carbonyl compound directly determines the substituent at the 2-position of the imidazole ring.
For instance, reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with sodium bisulfite adducts of various benzaldehydes yields 2-aryl-substituted imidazo[4,5-c]- and imidazo[4,5-b]pyridines, respectively. nih.gov This method can be extrapolated to the synthesis of 2-substituted 2H-imidazo[4,5-b]quinoxalines.
Alkylation reactions on the imidazole nitrogen atoms (N1 and N3) can also be controlled to achieve regioselectivity. The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with different halogenated derivatives under phase transfer catalysis conditions can lead to the formation of N1, N3, and N4 regioisomers. mdpi.com The specific conditions and the nature of the alkylating agent can influence the predominant isomer formed. Microwave-assisted synthesis has also been shown to be effective in promoting these reactions and can influence the regioselectivity of N-alkylation. scispace.com
Furthermore, multicomponent reactions offer an efficient way to assemble substituted imidazoles with control over the substitution pattern. scispace.comrsc.org For example, a four-component condensation reaction can provide rapid access to tetra-substituted imidazoles. scispace.com
Control of Substitution Patterns on the Quinoxaline Moiety
Controlling substitution on the quinoxaline portion of the molecule is typically achieved by starting with a pre-substituted o-phenylenediamine derivative. The nature and position of the substituents on the benzene (B151609) ring of the o-phenylenediamine will be directly reflected in the final this compound product.
For example, the synthesis of 6,7-dichloro-2H-imidazo[4,5-b]quinoxalin-2-one was achieved starting from 2,3,6,7-tetrachloroquinoxaline. umich.edu This precursor was first reacted with ammonia, followed by a ring annulation to form the desired substituted imidazoquinoxaline. umich.edu This demonstrates that substituents on the quinoxaline ring can be introduced at an early stage of the synthesis.
Structure-activity relationship (SAR) studies on related quinoxaline derivatives have shown that the nature of the substituents on the quinoxaline ring significantly impacts their biological activity. mdpi.com For instance, in a series of N-(quinoxalin-2-yl)amino)phenyl)-substituted benzenesulfonamides, methylquinoxaline derivatives were found to be more potent than their chloroquinoxaline counterparts. mdpi.com Furthermore, the position of the substituent also plays a key role, with para-substituted electron-withdrawing groups on an adjacent phenyl ring being more favorable for activity than electron-donating groups. mdpi.com
Synthesis of Ribonucleoside Analogs and Related Conjugates
The synthesis of ribonucleoside analogs of this compound has been pursued to explore their potential as antiviral agents, drawing parallels to the activity of polyhalogenated benzimidazole (B57391) ribonucleosides. umich.eduumich.eduacs.org
A key strategy for the synthesis of these analogs involves the ribosylation of a pre-formed 2-substituted 6,7-dichloroimidazo[4,5-b]quinoxaline heterocycle. umich.edu The success of the ribosylation reaction is influenced by the nature of the substituent at the 2-position. For example, 6,7-dichloroimidazo[4,5-b]quinoxalin-2-one was found to undergo smooth ribosylation. umich.edu The resulting 2-oxo nucleoside can then be converted into other 2-substituted analogs. umich.edu
The regiochemistry of the ribosylation is a critical aspect. For instance, in the synthesis of 6,7-dichloro-1-(β-D-ribofuranosyl)imidazo[4,5-b]quinoxalin-2-one, the β-configuration was confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. umich.edu
The synthesis of conjugates of this compound has also been explored. For example, imidazo[4,5-b]porphyrins bearing a phosphonate (B1237965) anchoring group have been synthesized. mdpi.com This was achieved by first preparing 5,10,15,20-tetramesityl-2-[4-(diethoxyphosphoryl)phenyl]-1H-imidazo[4,5-b]porphyrin. mdpi.com These conjugates are of interest for their potential applications in catalysis and materials science. mdpi.commdpi.com
Another example involves the synthesis of 3-((2-thioxo-imidazo[4,5-b]quinoxaline)imino)indolinone derivatives, which were prepared from the reaction of an isatin (B1672199) derivative with 2,3-dichloroquinoxaline. mdpi.com
The following table provides a summary of key synthetic transformations for preparing this compound derivatives:
| Transformation | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Quinoxaline Formation | Alkynes/Alkenes | UV LED light (380-390 nm), acetonitrile/water | Quinoxalines | researchgate.net |
| Imidazole Annulation | 2,3,6,7-tetrachloroquinoxaline | 1) NH3, 90°C; 2) Carbonyl diimidazole, toluene, reflux | 6,7-dichloroimidazo[4,5-b]quinoxalin-2-one | umich.edu |
| 2-Aryl Substitution | 2,3-diaminopyridine | Benzaldehyde-Na2S2O5 adduct | 2-Aryl-imidazo[4,5-b]pyridines | nih.gov |
| N-Alkylation | 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Halogenated derivatives, K2CO3, DMF | N-alkylated imidazo[4,5-b]pyridines | mdpi.com |
| Ribosylation | 2-substituted imidazo[4,5-b]quinoxalines | BSA, CH3CN; TSAR, TMSOTf, 50°C | Ribonucleoside analogs | umich.edu |
| Conjugate Synthesis | Isatin derivative, 2,3-dichloroquinoxaline | Absolute ethanol (B145695), triethylamine (B128534), reflux | Imidazo[4,5-b]quinoxaline-indolinone conjugate | mdpi.com |
Structural Diversity and Derivatization Strategies of 2h Imidazo 4,5 B Quinoxaline
Functionalization at Nitrogen Atoms
The nitrogen atoms within the imidazole (B134444) portion of the scaffold are common targets for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's steric and electronic profile.
N-alkylation is a fundamental method for modifying the imidazoquinoxaline core. This reaction typically involves the deprotonation of an imidazole nitrogen followed by nucleophilic attack on an alkyl halide. For instance, the N1 nitrogen of a 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline intermediate can be alkylated using an agent like 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com This approach allows for the systematic introduction of various alkyl groups.
N-arylation introduces aryl groups onto the nitrogen atoms, often requiring metal catalysis. Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, are effective for forming N-aryl bonds with various heterocycles and can be applied to the imidazoquinoxaline system. mdpi.commdpi.com More advanced methods include intramolecular N-arylation, where a pre-functionalized side chain is cyclized onto the imidazole nitrogen. A notable example is the use of phenyliodonium(III) diacetate (PIFA) to mediate the intramolecular N-arylation of 2-aminoquinoxalines, leading to the formation of fused indolo[2,3-b]quinoxaline systems. rsc.org
Table 1: Examples of N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type | Citation |
|---|---|---|---|
| N-Alkylation | 4-fluorobenzyl bromide, K₂CO₃, DMF | N1-alkylated imidazoquinoxaline | vulcanchem.com |
| N-Arylation (Ullmann) | Aryl halides, Copper catalyst (e.g., CuI, Cu₂O) | N-arylated imidazoquinoxaline | mdpi.commdpi.com |
| Intramolecular N-Arylation | Phenyliodonium(III) diacetate (PIFA), room temp. | Fused indolo[2,3-b]quinoxaline | rsc.org |
The imidazoquinoxaline scaffold can be integrated with other important heterocyclic structures, such as spiroindoline, to create complex hybrid molecules. One synthetic route involves the reaction of isatin-derived thiosemicarbazides with 2,3-dichloroquinoxaline (B139996). mdpi.comnih.gov This strategy leads to the formation of compounds like 3-((2-thioxo-imidazo[4,5-b]quinoxaline)imino)indolin-2-one, which links the imidazoquinoxaline unit to an indolinone core through an imino bridge. mdpi.comnih.gov Such structures are of interest for their potential biological activities. mdpi.comnih.govresearchgate.netgrafiati.com The synthesis proceeds via nucleophilic aromatic substitution, where the thiosemicarbazide (B42300) displaces the chlorine atoms on the quinoxaline (B1680401) ring, followed by cyclization to form the imidazole ring. mdpi.com
N-Alkylation and N-Arylation Reactions
Functionalization at Carbon Centers
Modifying the carbon backbone of the quinoxaline ring is another key strategy to diversify the core structure, typically achieved through electrophilic substitution or modern cross-coupling reactions.
Modern cross-coupling reactions provide powerful and versatile tools for functionalizing the carbon centers of the imidazoquinoxaline scaffold. These methods allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.
Palladium-Catalyzed Reactions : Classic palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids), Heck-Mirozoki (using alkenes), and Sonogashira (using terminal alkynes) couplings are widely used to form C-C bonds on aromatic systems and can be applied to halo-substituted imidazoquinoxalines. csic.es
Stille Coupling : The Stille reaction, which couples organostannanes with organic electrophiles, is another effective method for creating both C-C and C-heteroatom bonds. conicet.gov.ar
Copper-Catalyzed Reactions : Copper-based catalysts are frequently used for C-N and C-O bond formation through Ullmann-type couplings. mdpi.comacs.org These reactions are crucial for synthesizing derivatives with amine or ether functionalities.
Direct C-H Arylation : More recent advancements include transition-metal-free or metal-catalyzed direct C-H arylation, which avoids the need for pre-functionalization (e.g., halogenation) of the quinoxaline ring. acs.org For example, direct C-H arylation of related quinoxalin-2(1H)-ones has been achieved using diaryliodonium salts, showcasing a highly atom-economical approach to C-C bond formation. acs.org
Table 2: Overview of Cross-Coupling Methodologies
| Coupling Reaction | Metal Catalyst | Bond Formed | Key Reactants | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | C-C | Aryl halide, Arylboronic acid | csic.es |
| Sonogashira | Palladium/Copper | C-C (alkynyl) | Aryl halide, Terminal alkyne | csic.es |
| Stille | Palladium | C-C, C-Heteroatom | Aryl halide, Organostannane | conicet.gov.ar |
| Ullmann-type | Copper | C-N, C-O | Aryl halide, Amine/Alcohol | mdpi.comacs.org |
| Direct C-H Arylation | (e.g., Pd, Ru) or Metal-Free | C-C | Heterocycle, Aryl halide/iodonium salt | acs.orgresearchgate.net |
Electrophilic Aromatic Substitution Reactions
Design and Synthesis of Polycyclic Fused Imidazoquinoxaline Frameworks
Building upon the imidazoquinoxaline core to create larger, polycyclic fused systems is a major area of research. These extended frameworks often exhibit unique photophysical or biological properties. Several synthetic strategies have been developed to construct these complex architectures.
One effective method is through tandem reactions where multiple bond-forming events occur in a single operational step. For example, novel amino-functionalized isoquinolino[3,4-b]quinoxalines can be synthesized in a one-pot procedure starting from o-phenylenediamines and o-cyanobenzaldehyde. nih.gov The reaction proceeds through the formation of an imine, followed by nucleophilic addition and subsequent annulation to yield the complex polycyclic product. nih.gov
Another approach involves iodine-catalyzed oxidative cross-coupling. This strategy has been used to synthesize benzo mdpi.comrsc.orgimidazo[1,2-c]quinazoline derivatives from the reaction of 2-(1H-benzo[d]imidazol-2-yl)aniline with methyl ketones. acs.org This reaction involves C(sp³)–H oxidation, condensation, and cyclization processes to build the fused system. acs.org
Furthermore, intramolecular cyclization of appropriately substituted precursors is a powerful tool. As mentioned earlier, the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines is a direct route to indolo[2,3-b]quinoxalines, which are themselves important polycyclic frameworks. rsc.org
Table 3: Examples of Polycyclic Fused Imidazoquinoxaline Systems
| Fused System | Synthetic Strategy | Precursors | Citation |
|---|---|---|---|
| Isoquinolino[3,4-b]quinoxaline | One-pot tandem cyclization | o-Phenylenediamine (B120857), o-Cyanobenzaldehyde | nih.gov |
| Benzo mdpi.comrsc.orgimidazo[1,2-c]quinazoline | I₂-catalyzed oxidative cross-coupling | 2-(1H-benzo[d]imidazol-2-yl)aniline, Methyl ketone | acs.org |
| Indolo[2,3-b]quinoxaline | PIFA-mediated intramolecular N-arylation | Substituted 2-aminoquinoxaline | rsc.org |
Benzoresearchgate.netnih.govimidazo[1,2-a]quinoxaline Derivatives
A notable strategy for elaborating the 2H-imidazo[4,5-b]quinoxaline system involves the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]quinoxaline (B3349733) derivatives. These compounds feature a fused benzene (B151609) ring, creating a more extensive aromatic system.
One effective synthetic approach involves an iodine-mediated direct sp³ C-H amination reaction. rsc.orgrsc.org This transition-metal-free method utilizes readily available 2-(benzoimidazol-1-yl)aniline substrates to produce 6-arylated and 6-alkylated benzo researchgate.netnih.govimidazo[1,2-a]quinoxalines in good yields. rsc.org The process is operationally simple and scalable, making it an attractive route for generating a library of these derivatives. rsc.org For instance, the unsubstituted benzo researchgate.netnih.govimidazo[1,2-a]quinoxaline can be synthesized from its corresponding precursor in a good yield. rsc.org While aromatic substituents at the R¹ position are well-tolerated, the introduction of aliphatic groups can lead to decreased yields, potentially due to the lower stability of the alkyl-substituted intermediates. rsc.org
Another efficient, one-pot method for constructing the benzo researchgate.netnih.govimidazo[1,2-a]quinoxaline framework is a copper-catalyzed process that works under aerobic conditions. researchgate.net This method is versatile, accommodating aryl chlorides, bromides, and iodides as starting materials. researchgate.net Furthermore, a transition-metal-free, one-pot tandem process has been developed for the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]quinazolines, which are structurally related to the quinoxaline derivatives. nih.gov This method is applicable to a wide range of substrates, including those with 2-fluoro, 2-chloro, 2-bromo, and 2-nitro-substituted aryl aldehydes and ketones. nih.gov
| Derivative Type | Synthetic Method | Key Features | Starting Materials |
| 6-Aryl/Alkyl-benzo researchgate.netnih.govimidazo[1,2-a]quinoxalines | I₂-mediated sp³ C-H amination | Transition-metal-free, scalable | 2-(Benzoimidazol-1-yl)anilines |
| Benzo researchgate.netnih.govimidazo[1,2-a]quinoxalines | Copper-catalyzed one-pot reaction | Aerobic conditions, versatile | Aryl halides |
| Benzo researchgate.netnih.govimidazo[1,2-a]quinazolines | Transition-metal-free tandem process | Wide substrate scope | Substituted aryl aldehydes/ketones |
Isoquinolino[3,4-b]quinoxalines and Related Structures
The fusion of an isoquinoline (B145761) moiety to the quinoxaline core gives rise to isoquinolino[3,4-b]quinoxalines, a class of compounds with interesting biological potential.
Operationally simple, one-pot protocols have been developed for the synthesis of amino-functionalized isoquinolino[3,4-b]quinoxalines. aub.edu.lbresearchgate.net These atom-economical transformations utilize commercially available o-phenylenediamines and o-cyanobenzaldehydes. researchgate.net The synthesis of novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile and its derivatives has also been reported. researchgate.netacs.org The synthetic route involves the preparation of intermediates at room temperature, as some are unstable at higher temperatures. acs.org For example, the initial imine formation is achieved through the mono-condensation of o-phenylenediamine with an aldehyde. acs.org
| Compound Class | Synthetic Strategy | Precursors | Noteworthy Aspects |
| Amino-functionalized isoquinolino[3,4-b]quinoxalines | One-pot tandem cyclization | o-Phenylenediamines, o-Cyanobenzaldehydes | Atom-economical |
| 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile derivatives | Multi-step synthesis via imine intermediates | o-Phenylenediamine, Aldehydes | Room temperature synthesis due to intermediate instability |
Imidazo[4,5-b]phenazine Derivatives
Replacing the benzene ring of the quinoxaline moiety with a naphthalene (B1677914) system results in the formation of imidazo[4,5-b]phenazine derivatives. These compounds possess a larger aromatic surface area and have been investigated for their biological activities.
Several synthetic routes to imidazo[4,5-b]phenazine derivatives have been established. One common method involves the reaction of 2,3-diaminophenazine with various reagents. For instance, reaction with different 1,2-diketones yields pyrazino[2,3-b]phenazine derivatives, which are structurally related. researchgate.netresearchgate.net The synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine derivatives can be achieved in a one-pot reaction of 2,3-diaminophenazine with various aromatic aldehydes or acids. researchgate.netresearchgate.net The use of acetic anhydride (B1165640) and formic acid with 2,3-diaminophenazine affords 2-methyl-1H-imidazo[4,5-b]phenazine and the parent 1H-imidazo[4,5-b]phenazine, respectively. researchgate.net
A convenient one-pot process for synthesizing 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) derivatives involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese(III) acetate (B1210297) at room temperature, providing good yields of 80-85%. researchgate.netscientific.net A series of new imidazole-phenazine derivatives were synthesized through a two-step process involving the condensation of 2,3-diaminophenazine and benzaldehyde (B42025) derivatives to form an aniline (B41778) Schiff base intermediate, which then undergoes cyclodehydrogenation. nih.gov
| Derivative | Synthetic Approach | Reagents | Yield |
| 2-Aryl-1H-imidazo[4,5-b]phenazines | One-pot reaction | 2,3-Diaminophenazine, Aromatic aldehydes/acids | Not specified |
| 1H-Imidazo[4,5-b]phenazine | Reaction with formic acid | 2,3-Diaminophenazine, Formic acid | Not specified |
| 2-Methyl-1H-imidazo[4,5-b]phenazine | Reaction with acetic anhydride | 2,3-Diaminophenazine, Acetic anhydride | Not specified |
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl) phenol derivatives | One-pot condensation | 2-Hydroxy aromatic aldehydes, Phenazine-2,3-diamines, Manganese(III) acetate | 80-85% |
| Imidazole-phenazine derivatives | Two-step condensation and cyclodehydrogenation | 2,3-Diaminophenazine, Benzaldehyde derivatives | Not specified |
Hybrid Architectures Incorporating the this compound Core
The versatility of the this compound scaffold allows for its incorporation into larger, more complex molecular architectures, leading to hybrid systems with unique functionalities.
Imidazo[4,5-b]porphyrins and Metalloporphyrin Hybrids
A fascinating class of hybrid molecules is formed by the fusion of a porphyrin ring with an imidazo[4,5-b]quinoxaline system, resulting in imidazo[4,5-b]porphyrins. These compounds combine the rich photophysical and catalytic properties of porphyrins with the structural features of the imidazoquinoxaline moiety.
The synthesis of these hybrids often starts with meso-tetraarylporphyrins. mdpi.com These can be functionalized and then fused with the imidazole ring. For example, manganese meso-tetraarylporphyrins have been immobilized on mesoporous titanium dioxide through carboxylate or phosphonate (B1237965) anchoring groups attached to the 2-arylimidazole linker. mdpi.comresearchgate.net The synthesis of meso-tetramesityl-substituted imidazo[4,5-b]porphyrins is reproducible and can be performed on a scale of hundreds of milligrams. mdpi.com The insertion of metal ions, such as manganese, into the porphyrin core is a subsequent step. mdpi.com
Indium(III) complexes of imidazo[4,5-b]porphyrins have also been synthesized. mdpi.com These complexes, such as InTMPIP, are created by conjugating a meso-tetramesitylporphyrin with a 2-[4-(diethoxyphosphoryl)phenyl] residue via the fused imidazole linker, followed by the insertion of indium. mdpi.com These materials have shown potential in photocatalysis. mdpi.com
| Hybrid System | Key Components | Synthetic Strategy | Application |
| Manganese imidazo[4,5-b]porphyrin on TiO₂ | Mn-porphyrin, Imidazole linker, TiO₂ support | Immobilization via anchoring groups | Catalytic oxidation |
| Indium imidazo[4,5-b]porphyrin (InTMPIP) | In-porphyrin, Imidazole linker, Phosphonate group | Conjugation followed by metal insertion | Photocatalysis |
Quinoxaline-Imidazole Multi-nitrogen Heterocycles
The combination of quinoxaline and imidazole moieties within a single molecular framework leads to the formation of multi-nitrogen heterocycles with diverse structures and properties. Quinoxalines are recognized as an important class of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net
One approach to such systems involves the synthesis of 2,3-dibenzylaminoquinoxaline imidazolium (B1220033) salts. google.com This is achieved by first reacting 2,3-dichloroquinoxaline with benzylamine (B48309) to form 2,3-dibenzylaminoquinoxaline. This intermediate is then reacted with ammonium (B1175870) hexafluorophosphate (B91526) and triethyl orthoformate to yield the desired imidazolium salt. google.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2H-Imidazo[4,5-b]quinoxaline and its derivatives. By analyzing the chemical shifts and coupling patterns of atomic nuclei, primarily ¹H and ¹³C, the connectivity of atoms and the spatial arrangement of the molecule can be determined. ipb.pt
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of the parent this compound scaffold and its substituted analogues provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn affected by the aromaticity and the presence of electron-donating or electron-withdrawing groups.
For instance, in derivatives of imidazo[4,5-b]quinoxaline, the protons on the quinoxaline (B1680401) ring typically appear as multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling constants of these protons are valuable for confirming the substitution pattern on the benzene (B151609) ring portion of the quinoxaline system. rsc.orgresearchgate.net Protons attached to the imidazole (B134444) ring also exhibit characteristic signals. For example, the proton at position 2 of the imidazole ring in a related 2-phenyl-1H-imidazo[4,5-b]pyridine system appears as a singlet at approximately 8.90 ppm when measured in CDCl₃. vulcanchem.com
Substituents on the fused ring system significantly influence the chemical shifts. For example, in a 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline derivative, the protons of the partially saturated imidazole ring introduce conformational flexibility, which is reflected in their NMR signals. vulcanchem.com The protons of a benzyl (B1604629) group attached to the imidazole nitrogen would show characteristic shifts, with the benzylic methylene (B1212753) protons appearing as a distinct signal. vulcanchem.com
Table 1: Representative ¹H NMR Data for Imidazo[4,5-b]quinoxaline Derivatives
| Compound/Fragment | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline vulcanchem.com | CDCl₃ | Imidazole-H | 8.90 | s |
| " | " | Aromatic | 7.10-7.65 | m |
| " | " | OCH₂ | 4.20 | t |
| " | " | OCH₃ | 3.85 | s |
| " | " | CH₂O | 3.45 | t |
| " | " | CH₂ | 2.10 | m |
| 6,7-dimethoxy-2-chloroquinazolo[3,4-c]-imidazo-[4,5-b]-quinoxaline derivative | DMSO-d₆ | Aromatic-H | 7.72-7.86 | m |
| " | " | Aromatic-H | 8.10 | s |
| " | " | Aromatic-H | 8.12 | s |
| " | " | OCH₃ | 3.90 | s |
| " | " | OCH₃ | 3.96 | s |
Note: This table presents hypothetical and reported data for illustrative purposes. Actual values may vary based on specific substitution patterns and experimental conditions.
¹³C NMR and Heteronuclear Correlation Techniques
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons in the quinoxaline and imidazole rings typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. ipb.ptrsc.org
For example, in a 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline derivative, the carbons of the aromatic rings are expected to appear in the δ 115.8–140.2 ppm range, while the sp³-hybridized carbon of the dihydroimidazole (B8729859) ring would be found further upfield. vulcanchem.com The carbons of substituent groups, such as methyl or methoxy (B1213986) groups, will have characteristic chemical shifts that aid in their assignment.
To definitively assign the ¹H and ¹³C signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. uit.no HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons separated by two or three bonds. These techniques are invaluable for confirming the fusion of the imidazole and quinoxaline rings and for determining the precise location of substituents.
Table 2: Representative ¹³C NMR Data for Imidazo[4,5-b]quinoxaline Derivatives
| Compound/Fragment | Solvent | Carbon Type | Chemical Shift (δ, ppm) |
| 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline vulcanchem.com | CDCl₃ | C-O | 160.1 |
| " | " | Aromatic Carbons | 115.2-148.9 |
| " | " | OCH₂ | 72.1 |
| " | " | OCH₃ | 58.9 |
| " | " | CH₂ | 42.3 |
| 6,7-dimethoxy-2-chloroquinazolo[3,4-c]-imidazo-[4,5-b]-quinoxaline derivative | DMSO-d₆ | Aromatic/Heteroaromatic Carbons | 97.5-162.6 |
| " | " | OCH₃ | 56.17, 56.59 |
Note: This table presents hypothetical and reported data for illustrative purposes. Actual values may vary based on specific substitution patterns and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
Electrospray ionization (ESI) is a common soft ionization technique used for these types of compounds, often resulting in the observation of the protonated molecule [M+H]⁺. rsc.orgnih.gov The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the loss of specific substituent groups and to confirm the connectivity of the core structure. For instance, a derivative with a benzyl group might show a fragment corresponding to the loss of the benzyl moiety. vulcanchem.com Similarly, the loss of a sulfonyl group, if present, would result in a characteristic neutral loss. vulcanchem.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. nih.govmdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.
The IR spectrum of an imidazo[4,5-b]quinoxaline derivative would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings. If the imidazole ring contains an N-H bond, a characteristic stretching vibration would be observed. mdpi.com Substituents on the core structure will also give rise to specific IR bands. For example, a nitro group would exhibit strong symmetric and asymmetric stretching vibrations. Carbonyl groups in substituents would show a strong absorption band in the region of 1670-1700 cm⁻¹. koreascience.kr
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and chromophoric properties of this compound. mdpi.comumich.edu
Analysis of Electronic Transitions and Chromophoric Properties
The UV-Vis absorption spectrum of this compound and its derivatives is characterized by electronic transitions between molecular orbitals, primarily π→π* transitions within the conjugated aromatic system. vulcanchem.com The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the nature of any substituents.
For example, derivatives of imidazo[4,5-b]quinoxaline are expected to exhibit absorption maxima in the UV region. umich.edu The fusion of the imidazole ring to the quinoxaline system creates an extended chromophore. The specific positions of the absorption bands can be influenced by the solvent polarity. nih.gov
Some derivatives of imidazo[4,5-b]quinoxaline may also exhibit fluorescence, where the molecule emits light after being excited by UV or visible light. The emission spectrum can provide further information about the electronic properties of the molecule. The fluorescence properties, including the excitation and emission wavelengths, can be sensitive to the molecular structure and the surrounding environment. nih.gov For instance, certain isoquinolino[3,4-b]quinoxalines, which share a similar fused heterocyclic core, display emission profiles in the range of 430 to 460 nm. nih.gov
Quantum Yield Determinations for Fluorescent Derivatives
The fluorescence quantum yield (ΦF) is a critical parameter for assessing the efficiency of light emission of fluorescent compounds. For derivatives of this compound, this value is influenced by various structural modifications and the surrounding solvent environment.
Several studies have focused on synthesizing and characterizing the photophysical properties of imidazo[4,5-b]quinoxaline derivatives. For instance, new 1H-pyrazolo[3,4-b]quinoxaline derivatives incorporating N,N-dialkylamino groups exhibit strong emission in the green-yellow region (520–540 nm) with quantum yields approaching unity in moderately polar solvents. The quantum yield of these derivatives shows a dependency on solvent polarity, initially increasing from non-polar to moderately polar solvents and then slightly decreasing in highly polar solvents.
In another example, a highly fluorescent derivative, whose structure was confirmed by X-ray crystallography, displayed an exceptional quantum yield of 0.96 in a dioxane solution. arabjchem.org The introduction of different substituents and the extension of the conjugated system can significantly tune the emission wavelengths and quantum efficiencies. For example, metal-carbene complexes of imidazo-quinoxaline have been developed for use in organic light-emitting diodes (OLEDs), with absolute photoluminescence quantum yields of at least 50%, and often ranging from 70% to 95%. google.com
The investigation of 4-(aryl)-benzo arabjchem.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, which share a related fused heterocyclic system, revealed fluorescence in both solution and solid states. nih.gov However, their quantum yields in THF were modest, not exceeding 7.5%. nih.gov This highlights the sensitivity of the quantum yield to the specific heterocyclic core and substituent pattern.
The following table summarizes the quantum yield data for selected fluorescent derivatives related to the imidazo[4,5-b]quinoxaline scaffold.
Table 1: Quantum Yield of Fluorescent Imidazo[4,5-b]quinoxaline Derivatives and Analogs
| Compound/Derivative Class | Solvent/State | Emission Max (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoxaline derivatives | Moderately Polar Solvents | 520-540 | ~1.0 | |
| Unspecified Derivative | Dioxane | Not Reported | 0.96 | arabjchem.org |
| Imidazo-quinoxaline carbene metal complexes | Solid State | Not Reported | 0.50 - 0.95 | google.com |
| 4-(Aryl)-benzo arabjchem.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | THF | Not Reported | < 0.075 | nih.gov |
| 2-Phenylquinoxaline derivatives | Not Reported | Not Reported | 0.013 - 0.033 | cardiff.ac.uk |
X-Ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. americanpharmaceuticalreview.com For this compound and its derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their physical and chemical properties.
The solid-state structure of several imidazo[4,5-b]quinoxaline derivatives has been elucidated using this method. For example, the structure of a highly fluorescent derivative was confirmed by X-ray crystallography, which was crucial for correlating its structure with its exceptional quantum yield. arabjchem.org Similarly, the regiochemical outcome of ribosylation reactions on 2-substituted imidazo[4,5-b]quinoxalines was definitively established through X-ray analysis.
In the development of selective Aurora-A kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, a related heterocyclic system, X-ray crystallography of ligand-protein complexes was instrumental. nih.gov This provided a structural basis for designing compounds with enhanced selectivity. nih.gov The molecular structure of 4-(aryl)benzo arabjchem.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives has also been confirmed by single-crystal X-ray diffraction, which helped to prove a hypothesized rearrangement during the synthesis. nih.gov
The crystal structure of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and its N-alkylated derivatives has been determined, elucidating the exact connectivity and solid-state packing. mdpi.comnih.gov These analyses are often complemented by theoretical studies, such as Density Functional Theory (DFT), to further understand the molecular structure and intermolecular interactions. mdpi.comnih.gov
The following table presents representative crystallographic data for a derivative of the related imidazo[4,5-b]pyridine system, illustrating the type of information obtained from X-ray diffraction studies.
Table 2: Representative Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Compound | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.2345 (3) |
| b (Å) | 12.4567 (5) |
| c (Å) | 14.5678 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1495.23 (10) |
| Z | 4 |
Note: This data is illustrative for a related heterocyclic system and is intended to represent the nature of crystallographic reports.
Electrochemical Properties and Redox Chemistry of 2h Imidazo 4,5 B Quinoxaline Systems
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of imidazo[4,5-b]quinoxaline systems. CV studies reveal the reduction and oxidation potentials, the reversibility of redox events, and the stability of the generated radical ions.
For instance, studies on a series of pyrido[1',2':1,2]imidazo[4,5-b]quinoxalines (PIQs), which are structurally related to the core imidazo[4,5-b]quinoxaline system, have shown that these compounds exhibit one or two pairs of reversible or quasi-reversible redox waves in the potential range of 0 to -1.5 V. oup.com The reversibility of these waves indicates that the compounds can undergo stable electron transfer reactions. Similarly, the electrochemical behavior of indolo[2,3-b]quinoxalines, another class of derivatives, has been successfully characterized using cyclic voltammetry to determine their suitability as anolytes in nonaqueous redox flow batteries. nih.gov
In a study involving a zinc imidazoporphyrin-C60 dyad (ZnImP−C60), where the imidazo[4,5-b]porphyrin unit is a key component, cyclic voltammetry in deaerated benzonitrile (B105546) (PhCN) revealed distinct, well-defined redox processes. acs.org The voltammogram showed two one-electron reductions attributed to the C60 moiety and a one-electron reduction and a one-electron oxidation corresponding to the zinc imidazoporphyrin (ZnImP) unit. acs.org The clear separation and definition of these peaks in the CV curve underscore the stability of the different redox states of the molecule. acs.org
While cyclic voltammetry is widely reported, detailed chronoamperometry studies, which investigate the current response over time to a potential step, are less commonly detailed in the available literature for this specific compound class. However, this technique is fundamental in electrochemical analysis and would be used to determine diffusion coefficients of the electroactive species and to study the kinetics of electron transfer processes.
Reduction and Oxidation Potentials: Influence of Substituents and Environment
The reduction and oxidation potentials of 2H-imidazo[4,5-b]quinoxaline systems are not fixed values; they are highly sensitive to the electronic nature of substituents on the heterocyclic scaffold and the surrounding chemical environment.
Influence of Substituents:
The introduction of different functional groups onto the imidazoquinoxaline core allows for the fine-tuning of its redox potentials. The general principle is that electron-donating groups (EDGs) tend to lower redox potentials (making oxidation easier and reduction harder), while electron-withdrawing groups (EWGs) increase them. d-nb.infodiva-portal.org
Electron-Donating Groups: In studies of related quinoxaline (B1680401) derivatives, substituents like methyl (-CH3) and methoxy (B1213986) (-OCH3) have been shown to have a positive inductive or resonance effect, which generally lowers the redox potential. d-nb.info For example, 4-Methyl Pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline (PIQ) exhibited a slightly lower reduction potential than the unsubstituted parent PIQ. oup.com
Electron-Withdrawing Groups: Conversely, EWGs like cyano (-CN) or nitro (-NO2) are expected to increase the redox potential due to their negative inductive and resonance effects. d-nb.info This trend is consistent across various aromatic organic compounds used in redox applications. d-nb.infontu.edu.tw
The position of the substituent also plays a crucial role in its effect on the electrochemical properties. researchgate.net
Influence of Environment:
The solvent and electrolyte composition can significantly alter the observed redox potentials.
Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the stability of the charged species formed during redox reactions. Aprotic solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) have been shown to cause a red-shift in the absorption spectrum of a substituted PIQ compared to a protic solvent like ethanol (B145695), indicating a change in the electronic environment which can correlate with redox potential shifts. oup.com
Electrolyte and Lewis Acids: The choice of electrolyte, including the nature of the counterion (e.g., Li+, H+), can stabilize the reduced state to different extents, thereby shifting the redox potential. diva-portal.org Furthermore, the presence of Lewis acids can dramatically modulate electrochemical activity. For example, quinoxalines that are electrochemically inactive in certain electrolytes can be "turned on" by the addition of BF3, which forms an adduct with the quinoxaline. rsc.org This coordination results in an increase of the reduction potential by 1 to 1.5 V. rsc.org
The table below summarizes the redox potentials for a representative imidazo[4,5-b]porphyrin derivative and its components, illustrating the distinct electrochemical signatures. acs.org
| Compound/Moiety | E_ox (V vs SCE) | E_red1 (V vs SCE) | E_red2 (V vs SCE) | E_red3 (V vs SCE) |
| ZnImP−C60 | 0.76 | -0.58 | -0.98 | -1.38 |
| ZnImP (reference) | 0.76 | -1.38 | - | - |
| C60 (reference) | - | -0.57 | -0.97 | - |
| Data obtained from cyclic voltammetry in deaerated PhCN containing 0.10 M Bu4NPF6. acs.org |
Another study on a series of pyrido[1',2':1,2]imidazo[4,5-b]quinoxalines (PIQs) determined their first reduction potentials, which are presented below. oup.com
| Compound | First Reduction Potential (E1/2, V vs. SCE) |
| PIQ | -0.87 |
| 2-Me PIQ | -0.73 |
| 3-Me PIQ | -0.89 |
| 4-Me PIQ | -0.88 |
| 3-Et PIQ | -0.91 |
| 3-t-Bu PIQ | -0.95 |
| 3-Ph PIQ | -0.84 |
| IQIQ | -0.96 |
| 8,9-di-Me PIQ | -1.02 |
| 2,4-di-Me PIQ | -0.86 |
| 2-Benzoyl PIQ | -0.73 |
| 4-Acetyl PIQ | -0.73 |
| 3-Phenoxycarbonyl PIQ | -1.31 |
| 4-Ethoxycarbonyl PIQ | -0.74 |
| Potentials were determined as the mean of the oxidation and reduction peaks from cyclic voltammograms. oup.com IQIQ stands for isoquino[2',1':1,2]imidazo[4,5-b]qinoxaline. |
Investigation of Redox-Active Centers within the Imidazoquinoxaline Scaffold
The redox activity of these molecules originates from specific sites within their structure that can reversibly accept or donate electrons. The primary redox-active center is the extended π-conjugated system of the fused imidazo[4,5-b]quinoxaline core itself. nih.gov The nitrogen atoms within the pyrazine (B50134) and imidazole (B134444) rings play a crucial role, as their lone pair electrons and participation in the aromatic system make them susceptible to electrochemical oxidation and reduction.
In derivatives, the redox-active centers can be expanded or influenced by the attached functional groups.
Fused Ring Systems: In indolo[2,3-b]quinoxalines, the entire fused aromatic scaffold acts as the electron acceptor/donor. nih.gov The delocalization of charge across this large system contributes to the stability of the resulting radical ions, which is a desirable property for applications like redox flow batteries. nih.gov
Exocyclic Groups: When redox-active moieties like ferrocene (B1249389) or quinones are attached to the imidazoquinoxaline framework, they can introduce additional, distinct redox centers. rsc.orgresearchgate.net In a ferrocenyl-imidazo[4,5-f]quinoxaline, the ferrocene unit provides a primary, well-defined redox couple (FeII/FeIII), while the imidazoquinoxaline portion can act as a binding site that modulates this potential upon interaction with ions. researchgate.net
Porphyrin Conjugates: In imidazo[4,5-b]porphyrin systems, both the porphyrin macrocycle and the fused imidazole-quinoxaline fragment are electrochemically active. The cyclic voltammogram of a ZnImP−C60 dyad clearly distinguishes the redox events of the porphyrin unit from those of the attached C60, indicating that the ZnImP moiety functions as an independent redox-active center. acs.org
The identification of these centers is often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can map the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the sites of oxidation and reduction, respectively.
Electron Transfer Processes and Their Implications
Electron transfer (ET) is the fundamental process underlying the redox chemistry of 2H-imidazo[4,5-b]quinoxalines. These processes can be intramolecular, occurring within a single molecule, or intermolecular, between different molecules.
Intramolecular Electron Transfer: In systems with multiple, electronically coupled redox centers, intramolecular ET can occur. This is particularly relevant in mixed-valence compounds, where a molecule can exist in a state with both oxidized and reduced centers. The study of such processes provides insight into the degree of electronic communication through the molecular bridge connecting the redox sites. ntu.edu.tw
Photoinduced Electron Transfer (PET): Imidazoquinoxaline derivatives, especially when conjugated with chromophores like porphyrins and fullerenes, can participate in photoinduced electron transfer. In the ZnImP−C60 dyad, excitation with light leads to the transfer of an electron from the zinc imidazoporphyrin donor to the fullerene acceptor. acs.org This process generates a charge-separated state (ZnImP•+−C60•−), which in this specific dyad was found to be remarkably long-lived. acs.org
The implications of these electron transfer processes are significant and form the basis for many potential applications:
Redox Flow Batteries: The ability to undergo stable, reversible electron transfer makes derivatives like indolo[2,3-b]quinoxaline promising candidates for anolytes in nonaqueous redox flow batteries, which require materials with low reduction potentials and high stability. nih.gov
Electrochromic Materials: The change in electronic state upon electron transfer often leads to a change in the absorption of visible light, resulting in a color change. This property is the foundation for electrochromic devices, where the color can be controlled by an applied voltage. mdpi.com
Photocatalysis and Solar Energy Conversion: Systems capable of long-lived photoinduced charge separation, such as the ZnImP−C60 dyad, are highly relevant for artificial photosynthesis and photocatalysis. acs.org The separated charges can be harnessed to drive chemical reactions or generate a photocurrent in solar cells.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2H-Imidazo[4,5-b]quinoxaline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311G**, are employed to determine optimized molecular geometries and electronic properties. mdpi.commdpi.comresearchgate.net These calculations are fundamental for understanding the molecule's stability and reactivity. researchgate.netresearchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing accurate bond lengths and angles. unlp.edu.ar For instance, in studies of related quinoxaline (B1680401) derivatives, DFT has been used to calculate optimized geometries which are then compared with experimental data where available. unlp.edu.arresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. nih.govscience.gov A smaller energy gap suggests higher reactivity, greater polarizability, and potential biological activity. nih.gov
For derivatives of imidazo[4,5-b]pyridine, a structurally similar system, DFT calculations have shown that the HOMO is often distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) portion. mdpi.com This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO. mdpi.com In manganese complexes of imidazo[4,5-b]porphyrins, the electronic density of the HOMO is also located on the fused imidazole fragment. mdpi.com The specific energy gap values and orbital contributions can be tuned by introducing different substituents to the core structure.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Imidazo-Fused Heterocycles Note: The data below is illustrative and derived from studies on related compounds to demonstrate the typical values obtained from DFT calculations. The exact values for this compound may vary.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[4,5-b]pyridine Derivative | - | - | 0.105 - 0.177 a.u. |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | -0.08657 eV |
| Donor-Acceptor-Donor Compound with Quinoxaline Bridge | - | - | 1.92 eV |
Data sourced from studies on related heterocyclic systems to provide context. mdpi.comnih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netsciensage.info The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. uni-muenchen.de Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netsciensage.info Green regions correspond to neutral potential. sciensage.info
For imidazole-containing compounds, the MEP map can clearly distinguish the reactivity of the different nitrogen atoms. uni-muenchen.de In studies of related quinoxaline derivatives, MEP analysis has been used to identify the most reactive sites for non-covalent interactions. researchgate.net For this compound, MEP analysis would reveal the electron-rich nitrogen atoms in the imidazole and quinoxaline rings as likely sites for protonation and interaction with positively charged species.
HOMO-LUMO Energy Gap Analysis and Molecular Orbital Contributions
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. unlp.edu.arresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimental property. eijppr.com
QSPR studies on quinoxaline derivatives have successfully predicted properties like melting points. unlp.edu.arresearchgate.net This is achieved by calculating a large number of theoretical descriptors (e.g., using software like Dragon) and then selecting the most relevant ones through statistical methods like multiple linear regression. unlp.edu.arresearchgate.neteijppr.com For this compound, QSPR could be applied to predict various parameters such as solubility, boiling point, and other properties relevant to its potential applications without the need for extensive experimental work.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of molecules and their interactions with the surrounding environment over time. mdpi.comnih.gov This method is particularly useful for understanding how flexible molecules like derivatives of this compound behave in solution. nih.gov
By simulating the movement of atoms, MD can reveal the most stable conformations and the energetic barriers between them. mdpi.com It also provides insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. nih.gov For example, MD simulations have been used to study the stability of ligand-protein complexes, showing how the ligand and protein fluctuate around their equilibrium positions. mdpi.com Such studies on this compound could elucidate its conformational landscape and how it interacts with other molecules, which is crucial for understanding its biological activity and material properties.
Molecular Docking and Ligand-Target Interaction Modeling (Mechanism-focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. asianjpr.comjddtonline.info
The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. asianjpr.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comfrontiersin.org For example, docking studies on imidazo[4,5-b]pyridine derivatives have been used to investigate their binding modes within the active sites of enzymes like dihydrofolate reductase (DHFR) and DNA gyrase. mdpi.comjddtonline.info Similarly, docking of imidazo[4,5-c]quinoline derivatives into the phosphoinositide 3-kinase (PI3K) active site has revealed crucial hydrogen bonding and other interactions. frontiersin.org For this compound, molecular docking can be instrumental in identifying potential biological targets and elucidating the molecular mechanism of its action. researchgate.netresearchgate.net
Binding Mode Analysis within Enzyme Active Sites
Molecular docking studies have been instrumental in elucidating how derivatives of the imidazo[4,5-b]quinoxaline scaffold and related structures orient themselves within the active sites of various enzymes. These computational analyses predict the preferred binding poses and highlight the key interactions responsible for biological activity.
For instance, in studies involving related imidazo[4,5-b]pyridine derivatives, molecular docking has been used to determine the potential binding modes within the active sites of Dihydrofolate Reductase (DHFR). mdpi.com These analyses confirmed that the analogs adopted numerous important interactions with the amino acid residues of the target enzyme. mdpi.comnih.gov Similarly, derivatives of imidazo[1,2-a]quinoxaline (B3349733), an isomeric form, have been docked into the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR). These studies revealed that the imidazo[1,2-a]quinoxaline core could align with key residues like the gatekeeper methionine (Met790) in mutant EGFR.
In the context of Aurora kinases, docking studies of imidazo[4,5-b]pyridine inhibitors have provided a clear understanding of their interactions. nih.gov Computational modeling helped guide the derivatization at specific positions of the imidazo[4,5-b]pyridine ring to achieve high selectivity for Aurora-A over Aurora-B by targeting unique residues like Thr217 in the active site. nih.govacs.org Docking simulations showed that different substituents could lead to distinct binding modes, such as a "flipped" orientation, which influences inhibitor selectivity. acs.org
Furthermore, docking studies on various quinoxaline derivatives have demonstrated their potential to bind to the active sites of other critical enzymes. For example, certain quinoxalin-2(1H)-one derivatives have been shown to interact with the DNA gyrase active site. researchgate.net Pyridazino[4,5-b]quinoxaline derivatives have been evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), with docking studies revealing strong binding affinities and favorable spatial arrangements within the chymotrypsin-like cysteine protease, 3CLpro. nih.gov
The table below summarizes findings from docking studies on various imidazoquinoxaline-related scaffolds and their target enzymes.
| Scaffold | Target Enzyme | Key Findings from Docking Studies |
| Imidazo[4,5-b]pyridine | Dihydrofolate Reductase (DHFR) | Analogs form numerous important interactions with active site amino acids. mdpi.comnih.gov |
| Imidazo[1,2-a]quinoxaline | Epidermal Growth Factor Receptor (EGFR) | The core aligns with the mutant gatekeeper residue Met790; specific interactions with Thr766, Thr830, and Asp831 were noted. nih.gov |
| Imidazo[4,5-b]pyridine | Aurora-A Kinase | C7-derivatization allows targeting of the Thr217 residue, critical for isoform selectivity. nih.govacs.org A flipped binding mode was observed for some derivatives. acs.org |
| Quinoxalin-2(1H)-one | S. aureus DNA Gyrase | Derivatives showed good binding modes within the enzyme's active site. researchgate.net |
| Pyridazino[4,5-b]quinoxaline | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Phenyl and nitrophenyl-substituted variants displayed strong binding affinities and advantageous spatial arrangements. nih.gov |
| Imidazole Derivatives | Sirtuin-1 (SIRT1) | The best binding modes of studied derivatives overlapped significantly with that of the known inhibitor Ex527. functmaterials.org.ua |
Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The stability of the ligand-protein complexes predicted by docking studies is governed by a variety of non-covalent intermolecular interactions. For compounds based on the this compound core, hydrogen bonds and π-π stacking are paramount. nih.gov
Hydrogen bonding is another critical intermolecular force. The nitrogen atoms within the imidazo[4,5-b]quinoxaline scaffold, as well as substituents attached to it, can act as hydrogen bond acceptors or donors. These interactions often occur with the side chains or backbone amide groups of amino acids in the active site. For instance, studies on imidazo[4,5-b]pyridine derivatives targeting DHFR showed the formation of hydrogen bonds with residues like Arginine (Arg144), Asparagine (Asn64), and Arginine (Arg70). mdpi.com The sulfonyl group, when present in a derivative, can also serve as a hydrogen-bond acceptor site. vulcanchem.com The interplay between hydrogen bonding and π-type interactions is complex but pivotal for stabilizing molecular structures. nih.gov
The table below details the types of intermolecular interactions observed for imidazoquinoxaline-related compounds with their target enzymes.
| Scaffold | Target Enzyme | Interacting Residues | Type of Interaction |
| Imidazo[4,5-b]pyridine | Dihydrofolate Reductase (DHFR) | Pro87 | π-π stacking mdpi.com |
| Imidazo[4,5-b]pyridine | Dihydrofolate Reductase (DHFR) | Arg144, Asn64, Arg70 | Hydrogen Bond mdpi.com |
| Imidazo[1,2-a]quinoxaline | Epidermal Growth Factor Receptor (EGFR) | LYS 721, THR 766 | Hydrogen Bond nih.gov |
| Quinoxalin-2(1H)-one | DNA Gyrase | Not specified | Hydrogen Bond, π-π stacking researchgate.net |
These computational insights into binding modes and intermolecular forces are vital for structure-activity relationship (SAR) studies and the rational design of new, more effective enzyme inhibitors based on the this compound scaffold.
Mechanistic Investigations of Reactions Involving 2h Imidazo 4,5 B Quinoxaline
Elucidation of Reaction Pathways for Synthetic Transformations
The synthesis of the 2H-Imidazo[4,5-b]quinoxaline core and its derivatives often proceeds through multi-step sequences, with each step governed by specific reaction pathways. A common and versatile method involves the condensation of o-phenylenediamines with appropriate dicarbonyl compounds or their equivalents. mdpi.com
One established pathway begins with the reaction of 2,3-dichloroquinoxaline (B139996) with ammonium (B1175870) hydroxide (B78521) to yield 2,3-diaminoquinoxaline. This diamine then undergoes cyclization with α-haloketones or aldehydes to form the imidazo[4,5-b]quinoxaline core. vulcanchem.com Subsequent selective reduction of the imidazole (B134444) ring, for instance, through catalytic hydrogenation (e.g., H₂/Pd-C), can generate the 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline intermediate. vulcanchem.comnih.gov The control of reaction conditions such as pressure and temperature is critical in this step to prevent over-reduction of the quinoxaline (B1680401) ring. vulcanchem.com
Another significant synthetic route involves the cyclocondensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl derivatives. mdpi.com For instance, the reaction of o-phenylenediamines with pyruvic acid or isatin (B1672199) can yield quinoxaline precursors that can be further elaborated. researchgate.net The mechanism often involves the initial formation of a bis-imine intermediate, which then undergoes cyclization. mtieat.org The role of catalysts, such as iodine, in accelerating these oxidative cyclization cascades has been noted. mdpi.com
The synthesis of more complex, fused systems has also been mechanistically explored. For example, the formation of benzo sapub.orgumich.eduimidazo[1,2-a]quinazolines from benzo[d]imidazol-2-amines, aldehydes, and ortho-silyl aryltriflate proceeds via a 1,4-dipolar cycloaddition. researchgate.net Similarly, one-pot syntheses of amino-functionalized benzo sapub.orgumich.eduimidazo[2,1–a]isoquinolines and isoquinolino[3,4–b]quinoxalines from o-phenylenediamines and o-cyanobenzaldehydes have been developed. The pathways for these transformations are distinct, with the former proceeding through benzimidazole (B57391) formation followed by N-alkylation/cyclization, and the latter involving nucleophilic addition of cyanide to an imine intermediate followed by annulation. nih.gov
A plausible mechanism for the formation of certain quinoxaline derivatives highlights the catalytic role of pyridine (B92270). researchgate.net In these reactions, pyridine acts as a base to facilitate the initial condensation and subsequent cyclization steps. The reaction of 2,3-dichloroquinoxalines with aminothiazole derivatives in the presence of a base like triethylamine (B128534) (TEA) in ethanol (B145695) leads to the formation of thiazolo[4,5-b]quinoxaline systems, demonstrating a pathway involving nucleophilic substitution followed by intramolecular cyclization. sapub.org
The Debus-Radziszewski reaction provides a pathway for the synthesis of 2-aryl-imidazo[4,5-b]porphyrins. This involves the condensation of a 2,3-dioxochlorin (derived from the oxidation of a β-aminoporphyrin) with an aromatic aldehyde. mdpi.com
Table 1: Key Synthetic Pathways for this compound and its Derivatives
| Starting Materials | Key Intermediates | Final Product Type | Reaction Conditions | Citations |
|---|---|---|---|---|
| 2,3-dichloroquinoxaline, ammonium hydroxide, α-haloketones/aldehydes | 2,3-diaminoquinoxaline | This compound | Cyclization, selective hydrogenation | vulcanchem.comnih.gov |
| o-phenylenediamine, 1,2-dicarbonyl compounds | Bis-imine | Quinoxaline precursor | Condensation, oxidative cyclization | mdpi.commtieat.org |
| Benzo[d]imidazol-2-amines, aldehydes, ortho-silyl aryltriflate | 1,4-dipole | Benzo sapub.orgumich.eduimidazo[1,2-a]quinazoline | 1,4-dipolar cycloaddition | researchgate.net |
| o-phenylenediamines, o-cyanobenzaldehydes | Benzimidazole, imine-cyanide adduct | Benzo sapub.orgumich.eduimidazo[2,1–a]isoquinoline, isoquinolino[3,4–b]quinoxaline | Tandem cyclization | nih.gov |
Intermediates and Transition State Analysis in Catalytic Processes
The identification and characterization of intermediates are paramount in understanding the catalytic cycles involving this compound. High-resolution electrospray ionization mass spectrometry (HRESI-MS) has been employed to detect reactive and transient intermediates in solution. rsc.org For instance, in the synthesis of benzimidazoles and quinoxalines from primary amines, off-line HRESI-MS analysis of the reaction mixture at different time intervals has provided evidence for the proposed reaction pathways. rsc.org
In the context of catalytic oxidation reactions using metalloporphyrin-based catalysts, high-valent metalloporphyrin–oxo intermediates are considered the primary active oxygen-containing species. mdpi.com Although detailed mechanistic studies are limited, this hypothesis is supported by the observation that oxidation is more rapid in the presence of certain metal complexes, such as Mn(III). mdpi.com However, the contribution of other less-active oxygen-containing intermediates to the formation of the final product cannot be ruled out. mdpi.com
Transition state analysis, often aided by computational methods, provides further insight into the energetics of reaction pathways. For example, in the asymmetric transfer hydrogenation of quinoxalines, computational studies can help to elucidate the transition states for the corresponding transfer catalysts, providing a rationale for the observed enantioselectivity. acs.org
The fragmentation patterns observed in mass spectrometry can also offer clues about the structure of intermediates and the mechanisms of their formation and subsequent reactions. The initial cleavage of 8-MeIQx (a methylated imidazoquinoxaline derivative) at the N3-CH₃ bond to produce a radical cation is a key step in its mass fragmentation, which subsequently leads to the cleavage of the pyrazine (B50134) ring. nih.gov
Role of Specific Reagents and Catalysts in Reaction Outcomes
The choice of reagents and catalysts profoundly influences the outcome of reactions involving the this compound system, affecting reaction rates, yields, and selectivity.
Catalysts:
Palladium (Pd): Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, such as the selective reduction of the imidazole ring in the synthesis of 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline. vulcanchem.comnih.gov Palladium complexes like Pd(PPh₃)₂Cl₂ are used in cross-coupling reactions, such as the Sonogashira coupling, to form C-C bonds and construct the imidazo[4,5-b]quinoxaline scaffold. acs.org
Copper (Cu): Copper salts, such as Cu(OAc)₂, can catalyze the cyclocondensation of o-phenylenediamines with aromatic alkynes to form quinoxalines. mdpi.com
Iodine (I₂): Molecular iodine is an effective catalyst for the oxidative cyclization of o-phenylenediamines with hydroxyl ketones, accelerating the formation of the quinoxaline ring system. mdpi.com It also mediates the synthesis of benzo sapub.orgumich.eduimidazo[1,2-a]quinoxaline (B3349733) derivatives through oxidative condensation. researchgate.net
Zinc Triflate (Zn(OTf)₂): This Lewis acid is a highly efficient catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamines and α-diketones, often at room temperature and in high yields. mdpi.com
Manganese (Mn): Manganese complexes of imidazo[4,5-b]porphyrins are active catalysts for oxidation reactions, such as the oxidation of sulfides to sulfoxides. mdpi.com The manganese center is believed to form a high-valent oxo intermediate that is the active oxidizing agent. mdpi.com
Pyridine: Pyridine can act as a basic catalyst, facilitating condensation and cyclization reactions in the synthesis of quinoxaline derivatives. researchgate.net
Reagents:
Triethyl orthoformate: This reagent is used to introduce a one-carbon unit in the formation of the imidazole ring, for example, in the synthesis of 2-(4-isopropylphenyl)-2H-imidazo[4,5-b]quinoxaline from a diamino precursor. google.com
Sodium dithionite (B78146) (Na₂S₂O₄): This reducing agent is used to reduce nitro groups to amino groups, a key step in the synthesis of certain imidazo[4,5-b]pyridine derivatives which are structurally related to imidazo[4,5-b]quinoxalines. acs.org
Isobutyraldehyde (B47883) (IBA): In catalytic oxidations using molecular oxygen, IBA can be used as a sacrificial reagent under Mukaiyama conditions. mdpi.com
The reaction conditions, including the choice of solvent and temperature, also play a critical role. For example, the use of a 1,4-dioxane:tert-amyl alcohol solvent system has been shown to improve the synthesis of imidazo[4,5-b]pyridines via palladium-catalyzed amidation. researchgate.net
Table 2: Role of Selected Reagents and Catalysts
| Reagent/Catalyst | Role | Example Reaction | Citations |
|---|---|---|---|
| Pd/C | Hydrogenation catalyst | Selective reduction of the imidazole ring | vulcanchem.comnih.gov |
| Cu(OAc)₂ | Cyclocondensation catalyst | Synthesis of quinoxalines from o-phenylenediamines and alkynes | mdpi.com |
| I₂ | Oxidative cyclization catalyst | Synthesis of quinoxalines from o-phenylenediamines and hydroxyl ketones | mdpi.com |
| Mn(III) complexes | Oxidation catalyst | Sulfide oxidation using imidazo[4,5-b]porphyrin catalysts | mdpi.com |
| Triethyl orthoformate | One-carbon source for cyclization | Formation of the imidazole ring | google.com |
| Na₂S₂O₄ | Reducing agent | Reduction of nitro groups to amines | acs.org |
| Isobutyraldehyde (IBA) | Sacrificial reagent | Catalytic oxidation with molecular oxygen | mdpi.com |
Applications in Advanced Materials and Functional Molecules
Integration of 2H-Imidazo[4,5-b]quinoxaline into Catalytic Systems
The imidazoquinoxaline moiety can be incorporated into larger molecular frameworks to create sophisticated catalytic systems. By serving as a linker or a fused component of a catalytically active species, it helps in the development of robust and reusable catalysts.
A significant application of the imidazoquinoxaline unit is in the creation of heterogenized catalysts, where a homogeneous catalyst is immobilized on a solid support. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts.
Researchers have successfully developed hybrid materials by immobilizing manganese meso-tetraarylporphyrins onto a mesoporous titanium dioxide (TiO₂) support. Current time information in Bangalore, IN.arabjchem.org In this system, the linker connecting the porphyrin macrocycle to the solid support is a 2-arylimidazo[4,5-b]porphyrin. This involves fusing the 2-arylimidazole ring across one of the pyrrole (B145914) rings of the porphyrin, effectively creating an imidazoquinoxaline-porphyrin hybrid. Current time information in Bangalore, IN. The 2-aryl portion of the linker is further functionalized with anchoring groups, such as carboxylate or phosphonate (B1237965), which then covalently bind to the TiO₂ surface. Current time information in Bangalore, IN.arabjchem.org This strategy prevents the deactivation of the metalloporphyrin catalyst that often occurs in solution through the formation of inactive dimeric complexes. Current time information in Bangalore, IN. The more stable of these materials, utilizing a phosphonate anchor, was designated Mn(TMPIP)/TiO₂. Current time information in Bangalore, IN.arabjchem.org
The catalytic performance of these heterogenized imidazoquinoxaline-linked metalloporphyrins has been evaluated in selective oxidation reactions. Specifically, the Mn(TMPIP)/TiO₂ catalyst was tested in the oxidation of sulfides to sulfoxides, using molecular oxygen as the oxidant in the presence of isobutyraldehyde (B47883) (IBA). Current time information in Bangalore, IN.arabjchem.org
The catalyst demonstrated exceptional activity and efficiency. In the oxidation of thioanisole, the Mn(TMPIP)/TiO₂ catalyst achieved a high turnover number (TON) of approximately 1100 in a single catalytic run. Current time information in Bangalore, IN.arabjchem.org Furthermore, the heterogenized nature of the catalyst allowed for its successful recovery and reuse over multiple cycles. The catalyst was reused in seven consecutive catalytic cycles for the oxidation of thioanisole, showcasing its stability and practical utility. Current time information in Bangalore, IN.arabjchem.org The performance was also tested with other sulfides, demonstrating its broader applicability.
| Substrate (Sulfide) | Product (Sulfoxide) Yield (%) | Selectivity (%) | Turnover Number (TON) |
|---|---|---|---|
| Thioanisole | 92 | >99 | ~1100 |
| Methyl p-tolyl sulfide | 93 | >99 | Not Reported |
| 4-Chlorothioanisole | 94 | >99 | Not Reported |
Heterogenized Metalloporphyrin Catalysts Featuring Imidazoquinoxaline Linkers
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications
The extended π-conjugation and electron-deficient nature of the quinoxaline (B1680401) system make the this compound core an excellent candidate for creating luminescent materials. When incorporated into metal complexes, particularly with heavy metals like iridium and gold, they can form highly efficient phosphorescent emitters for OLEDs.
Iridium(III) Complexes: A variety of electroluminescent iridium(III) complexes incorporating imidazo[4,5-b]quinoxaline or its derivatives as ligands have been developed. acs.orggoogle.com These complexes are key components in OLEDs, acting as phosphorescent dopants in the emissive layer. By harvesting both singlet and triplet excitons, they enable devices to reach high internal quantum efficiencies. Depending on the specific ligand design, these iridium complexes can emit light across the visible spectrum, from blue to red. innovationhub.hkacs.orgnih.gov For instance, iridium(III) complexes with a cyclometalating ligand incorporating a carbazole (B46965) moiety and an imidazoquinoxaline-related structure have been synthesized, exhibiting intense orange phosphorescence with high photoluminescent quantum yields (up to 74%) and short lifetimes (around 1.6 μs). mdpi.com OLEDs fabricated with these materials have achieved high external quantum efficiencies (EQE) of 15%. mdpi.com Other designs have focused on achieving pure red electroluminescence, with some devices showing EQEs as high as 26.22%. nih.gov
Gold(III) Complexes: While less common than their iridium counterparts, gold(III) complexes are gaining significant interest as luminescent materials for OLEDs. mdpi.comorcid.org Their square-planar geometry and the photophysical properties can be tuned through careful ligand design. researchgate.net Research has demonstrated that gold(III) complexes with various pincer-type or N-heterocyclic carbene ligands can act as efficient phosphorescent or thermally activated delayed fluorescence (TADF) emitters. orcid.orgarkat-usa.orgsioc-journal.cn These materials offer the potential for broad color emission and can be fabricated into devices via both vacuum deposition and solution processing. innovationhub.hkmdpi.com Although specific examples of gold(III) complexes featuring the this compound ligand are not prominently documented in the surveyed literature, the established success of other N-heterocyclic gold(III) emitters suggests a promising avenue for future research. orcid.org
The emission color and efficiency of materials based on the imidazo[4,5-b]quinoxaline scaffold can be precisely controlled through systematic structural modifications. This tunability is crucial for applications such as full-color displays and solid-state lighting.
One primary strategy is the modification of the ligands attached to a central metal ion. In iridium(III) complexes, changing the ancillary ligands or adding substituents to the main imidazoquinoxaline-based ligand can significantly alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com For example, introducing electron-donating or electron-withdrawing groups can shift the emission wavelength, producing colors ranging from blue to orange and red. mdpi.comnih.gov Incorporating bulky groups can also prevent concentration quenching and improve the photoluminescence quantum yield (PLQY) in the solid state. nih.gov
Another approach involves creating donor-acceptor (D-A) type molecules. In these systems, an electron-donating unit (like triphenylamine) is linked to an electron-accepting unit (the quinoxaline core). The charge transfer between these units governs the emission properties. The emission color of such molecules can be highly sensitive to their environment and solid-state packing, a phenomenon that can be exploited to achieve materials with polymorph-dependent emission, switching between colors like green and red.
| Complex Type/Ligand System | Emission Color | Emission Max (nm) | PLQY (%) | Max EQE (%) | Reference |
|---|---|---|---|---|---|
| Ir(III) with carbazole-functionalized ligand | Orange | 570 | 74 | 15.0 | mdpi.com |
| Ir(III) with imidazo[4,5-b]pyridin-2-ylidene | Blue | 443 - 452 | 83 - 88 | Not Reported | nih.gov |
| Ir(III) with phenylquinazoline ligand | Pure Red | ~630 | Not Reported | 26.22 | nih.gov |
| Ir(III) with 4-(trifluoromethyl)phenyl)quinazoline | Red | 619 | 52.8 | 18.1 |
Electrophosphorescence Properties of Iridium(III) and Gold(III) Complexes
Photochromic and Electrochromic Systems
Materials that can change their optical properties (color) in response to external stimuli like light (photochromism) or an electric field (electrochromism) are of great interest for applications such as smart windows, optical data storage, and sensors.
The quinoxaline scaffold, as a core component, has been utilized in the design of electrochromic materials. Researchers have synthesized donor-acceptor-donor (D-A-D) type monomers where triphenylamine (B166846) units (donors) are connected to a quinoxaline-based core (acceptor). These monomers can be electrochemically polymerized to form thin films. The resulting polymers exhibit distinct color changes when different voltages are applied, switching between colored and transparent states, which is the principle of an electrochromic device.
However, the application of the specific this compound fused system in photochromic materials is not well-documented in the surveyed scientific literature. While related heterocyclic systems like spiro-compounds are known for their photochromic behavior, this property appears to be a less explored area for the imidazoquinoxaline family.
Molecular Mechanisms of Biological Target Interactions and Inhibition
Kinase Inhibition Mechanisms: Molecular Recognition and ATP-Binding Site Interactions
Imidazo[4,5-b]quinoxaline derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy and other diseases. Their mechanism of action primarily involves competitive inhibition at the ATP-binding site of the kinase domain.
The planar structure of the imidazo[4,5-b]quinoxaline core is a key feature, facilitating π-π stacking interactions with aromatic residues within the ATP-binding pocket. vulcanchem.com This interaction is crucial for the stable binding of the inhibitor. The nitrogen atoms within the heterocyclic system act as hydrogen bond acceptors, forming critical hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. mdpi.com
Structure-activity relationship (SAR) studies have revealed that substituents on the imidazo[4,5-b]quinoxaline scaffold significantly influence their inhibitory potency and selectivity. For instance, certain imidazo[4,5-b]pyridine derivatives have been designed to be highly selective inhibitors of Aurora-A kinase over Aurora-B. acs.orgsemanticscholar.org This selectivity is achieved by exploiting differences in the amino acid residues within the ATP-binding pocket of the two isoforms, such as L215, T217, and R220 in Aurora-A. acs.orgsemanticscholar.org By introducing specific substituents at the C7 position of the imidazo[4,5-b]pyridine core, researchers have successfully developed compounds that show a high degree of selectivity for Aurora-A. acs.org
Some imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as competitive inhibitors of the VirB11 ATPase, acting as ATP mimics. Furthermore, certain quinoxaline (B1680401) derivatives have demonstrated potent inhibition of Pim-1 kinase at submicromolar concentrations. mdpi.com The development of pan-Pim inhibitors is of great interest due to the redundant functions of the three Pim isoforms. mdpi.com
The binding of these inhibitors can be categorized as either Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, directly competing with ATP. acs.org In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, accessing an additional hydrophobic pocket adjacent to the ATP-binding site. acs.org The ability of some imidazoquinoxaline derivatives to act as Type II inhibitors has been explored, particularly in overcoming resistance mutations like the T315I "gatekeeper" mutation in Bcr-Abl. acs.org
| Derivative Class | Target Kinase | Mechanism of Action | Key Interactions | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Aurora-A | Selective ATP-competitive inhibition | Interactions with L215, T217, and R220 residues | acs.orgsemanticscholar.org |
| Quinoxaline-2-carboxylic acid | Pim-1 | ATP-competitive inhibition (submicromolar IC50) | Hydrogen bonding with hinge region | mdpi.com |
| Imidazo[1,2-a]pyrazine | VirB11 ATPase | ATP mimicry, competitive inhibition | Binding to ATP-binding site | |
| Generic Imidazoquinoxaline | Bcr-Abl (including T315I mutant) | Type II inhibition (binding to "DFG-out" conformation) | Accessing adjacent hydrophobic pocket | acs.org |
Topoisomerase Inhibition Mechanisms: DNA Cleavage Complex Stabilization
Imidazo[4,5-b]quinoxaline derivatives also function as topoisomerase inhibitors, a class of anticancer agents that interfere with the action of topoisomerase enzymes. ebsco.combenthamscience.com These enzymes are crucial for managing DNA topology during processes like replication and transcription. biomedpharmajournal.org Topoisomerase inhibitors can act as "poisons," stabilizing the covalent complex formed between the topoisomerase and DNA, which leads to DNA strand breaks and ultimately cell death. wikipedia.org
The primary mechanism of action for imidazo[4,5-b]quinoxaline derivatives as topoisomerase inhibitors is the stabilization of the topoisomerase-DNA cleavage complex. ebsco.combiomedpharmajournal.org By intercalating into the DNA at the site of cleavage, these planar molecules prevent the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. biomedpharmajournal.org This results in the accumulation of DNA strand breaks, which triggers apoptotic pathways in cancer cells.
Both topoisomerase I and topoisomerase II can be targeted. Topoisomerase I creates single-strand breaks, while topoisomerase II introduces double-strand breaks. biomedpharmajournal.orgacs.org Some imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as dual inhibitors of human topoisomerase I and II. researchgate.net The stabilization of the cleavage complex by these inhibitors is a key step in their cytotoxic effect. wikipedia.org For instance, quinolino[3,4-b]quinoxalines have shown significant inhibitory activity against topoisomerase IIα. researchgate.net
The interaction between the imidazoquinoxaline derivative, the topoisomerase enzyme, and the DNA forms a stable ternary complex. biomedpharmajournal.org This prevents the resealing of the DNA backbone, leading to irreversible DNA damage. nih.gov The planar nature of the quinoxaline ring system is well-suited for intercalation between DNA base pairs, a common feature of many topoisomerase poisons.
Enzyme Active Site Modulations and Structure-Activity Relationships (SAR) at the Molecular Level
The biological activity of 2H-Imidazo[4,5-b]quinoxaline derivatives is highly dependent on their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential.
The core imidazo[4,5-b]quinoxaline scaffold is considered an essential pharmacophore for various biological activities, including anticancer effects. mdpi.com Substitutions at different positions of this nucleus significantly modulate the activity. The primary sites for substitution are positions 1, 2, 3, 6, and 7. mdpi.com
For anticancer activity, the introduction of electron-releasing groups, such as a methoxy (B1213986) group (OCH3), at specific positions can enhance the potency. mdpi.com Conversely, electron-withdrawing groups like fluorine (F) or chlorine (Cl) can either decrease or, in some cases, increase activity depending on their position. vulcanchem.commdpi.com For example, chloro substituents at positions 6 and 7 of the quinoxaline ring have been shown to improve activity against certain cancer cell lines. vulcanchem.com
The nature of the linker connecting the quinoxaline core to other molecular fragments is also critical. Aliphatic linkers are often found to be more effective than heteroatomic linkers. mdpi.com The presence of a bulky alkyl substituent at the N5 position and the resulting deformation of the ring system have been linked to the agonistic activity of some imidazoquinoxaline derivatives at GABAA receptors. nih.gov
In the context of kinase inhibition, the SAR of imidazo[4,5-b]pyridine derivatives has been exploited to achieve isoform selectivity. acs.org Modifications at the C7 position of the imidazo[4,5-b]pyridine ring system were guided by computational modeling to specifically target Aurora-A over Aurora-B. acs.org
| Structural Modification | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|
| Electron-releasing groups (e.g., OCH3) | Increases activity | Anticancer | mdpi.com |
| Electron-withdrawing groups (e.g., Cl) at positions 6/7 | Improves activity | Anticancer (HCT116 colon carcinoma) | vulcanchem.com |
| Aliphatic linker at position 2 | Essential for activity | Anticancer | mdpi.com |
| Bulky alkyl substituent at N5 | Increases agonistic activity | GABAA receptor | nih.gov |
| C7 derivatization of imidazo[4,5-b]pyridine | Confers isoform selectivity | Aurora-A kinase inhibition | acs.org |
Antiviral Mechanism Analog Studies (e.g., nucleoside analogs probing binding sites)
Imidazo[4,5-b]quinoxaline derivatives have been investigated as antiviral agents, with some acting as nucleoside analogs. impactfactor.org The mechanism of action for nucleoside analogs typically involves their intracellular conversion to the triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the viral DNA or RNA by the viral polymerase. nih.govmdpi.com This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication. nih.govtaylorandfrancis.com
Imidazo[4,5-b]quinoxaline nucleosides have been designed as linear dimensional analogs of antiviral benzimidazole (B57391) ribonucleosides to probe the spatial limitations of the binding site on the target enzyme. umich.edu These studies help in understanding the structural requirements for antiviral activity. For example, the antiviral activity of some imidazo[4,5-g]quinoline derivatives against viruses like Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) has been linked to the inhibition of the viral RNA-dependent RNA polymerase (RdRp). researchgate.net
The methoxypropyl group in some derivatives is thought to mimic the ribofuranosyl moiety of nucleosides, suggesting a potential for these compounds to act as nucleoside analogs. vulcanchem.com The evaluation of these compounds against various viruses, including herpesviruses, has shown that while they may be less active or more cytotoxic than established antiviral agents, they provide valuable insights into the binding pocket of the target protein. umich.edu The finding that the binding pocket can tolerate some changes in the size and electronic properties of the inhibitor is crucial for the design of new antiviral drugs. umich.edu
Receptor Antagonism and Agonism at the Molecular Level
Certain imidazo[4,5-b]quinoxaline derivatives have been shown to interact with specific receptors, acting as either antagonists or agonists. A notable example is their interaction with the benzodiazepine (B76468) site of the GABAA receptor. nih.govgoogle.com
Imidazoquinoxaline derivatives have been developed as ligands with high affinity for benzodiazepine receptors. nih.gov SAR studies have revealed that modifications to the substituents on the imidazoquinoxaline ring system can produce compounds with a wide range of efficacies, from full agonists to antagonists, without significantly affecting their binding affinity. nih.gov
Computational modeling suggests that the agonistic activity of these derivatives is dependent on the presence of a bulky alkyl group at the N5 position and the resulting distortion of the otherwise planar ring system. nih.gov This out-of-plane portion of the molecule is thought to interact with an "agonistic pocket" within the benzodiazepine receptor. nih.gov These findings support the view that agonists and antagonists share largely overlapping binding regions on the receptor. nih.gov
Furthermore, some imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists for various biological receptors, including angiotensin II and thromboxane (B8750289) A2 receptors. mdpi.com Quinoxaline derivatives have also been reported to act as antagonists of Toll-like receptor 7 (TLR7), which is relevant for mitigating cytokine storms in viral infections. vulcanchem.com
Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
The antimicrobial activity of imidazo[4,5-b]quinoxaline derivatives has been demonstrated against a range of bacteria and fungi. impactfactor.orgresearchgate.netresearchgate.nettandfonline.com The proposed mechanisms of action are varied and can include enzyme inhibition and potentially membrane disruption.
One of the primary antimicrobial mechanisms for quinolone-based compounds, a class to which imidazoquinoxalines are related, is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and cell death. nih.govnih.gov The inhibitor stabilizes the enzyme-DNA complex, preventing the resealing of DNA breaks. nih.gov
The planar structure of the quinoxaline ring allows for intercalation into bacterial DNA, which can disrupt DNA replication and transcription. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain imidazo[4,5-b]pyridine derivatives were found to be more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. mdpi.com
In addition to targeting DNA topoisomerases, other enzyme inhibition mechanisms may be at play. The broad spectrum of activity suggests that these compounds may have multiple cellular targets. While direct evidence for membrane disruption by imidazo[4,5-b]quinoxaline derivatives is less common, it remains a potential mechanism for some antimicrobial agents with lipophilic characteristics.
| Mechanism | Target Organism(s) | Key Molecular Action | Reference |
|---|---|---|---|
| DNA Gyrase/Topoisomerase IV Inhibition | Bacteria | Stabilization of enzyme-DNA cleavage complex, leading to DNA damage | nih.govnih.gov |
| Enzyme Inhibition (General) | Bacteria, Fungi | Inhibition of essential metabolic enzymes | researchgate.net |
| DNA Intercalation | Bacteria | Disruption of DNA replication and transcription | ipp.pt |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Complexity
The synthesis of imidazo[4,5-b]quinoxaline derivatives has traditionally relied on established methods, but the demand for greater molecular complexity and diversity is driving the development of more sophisticated strategies. Future synthetic efforts are expected to move beyond simple substitutions to construct more intricate and functionally rich molecules.
Key areas of development include:
Multi-step Synthesis: The construction of complex derivatives often involves a multi-step process. This typically begins with the formation of the core imidazoquinoxaline structure through the condensation of precursors like o-phenylenediamine (B120857) with glyoxal (B1671930) derivatives. vulcanchem.com This is followed by cyclization and subsequent functionalization steps. vulcanchem.com
Post-Cyclization Functionalization: A crucial stage for introducing diversity is the functionalization after the core ring system is formed. vulcanchem.com Techniques such as sulfonylation at the N1 position using reagents like 4-fluorobenzenesulfonyl chloride and alkylation at the N3 position with moieties like 2-(bromomethyl)furan (B1335360) are employed to create a library of derivatives. vulcanchem.com
Advanced Coupling Reactions: Modern catalytic systems are becoming central to forming these complex structures. Methods like the Ullmann or Buchwald-Hartwig coupling reactions are being utilized for the imidazole (B134444) ring construction, offering efficient and controlled ways to form C-N bonds. vulcanchem.com
Catalyst-Mediated Cyclization: Copper-catalyzed cyclization represents another frontier, enabling the efficient formation of the dihydro-1H-imidazo[4,5-b]quinoxaline ring system. vulcanchem.com
These evolving synthetic routes allow for the precise placement of various functional groups, which is critical for tuning the electronic, physical, and biological properties of the final compounds.
Exploration of New Material Applications for Imidazoquinoxalines
While much of the historical focus has been on the biological activity of imidazoquinoxalines, a significant emerging trend is their application in materials science. The unique electronic properties and structural rigidity of the fused-ring system make it an attractive candidate for advanced organic materials.
Future research in this area is focused on:
Organic Electronics: Derivatives of imidazoquinoxaline are being investigated for use in a variety of organic electronic devices. google.com Their potential applications include organic semiconductors, organic light-emitting diodes (OLEDs), and organic light-emitting field-effect transistors (OLEFETs). google.com
Photovoltaics and Converters: The scaffold is being explored for its utility in photoelectric converters and organic solar cells, where its electronic characteristics can be harnessed for energy conversion. google.com
Imaging and Sensing: The potential use in image sensors and as components in dye lasers is another promising avenue, leveraging the photophysical properties of these compounds. google.com
The stability of these compounds is a key advantage. For instance, certain metal-carbene complexes incorporating imidazo-quinoxaline ligands have shown high thermal stability, remaining undegraded after prolonged heating at temperatures up to 385°C, a critical feature for durable electronic devices. google.com
| Application Area | Specific Device/Use | Key Property |
| Organic Electronics | Organic Semiconductors, OLEDs, OLEFETs | Charge transport, Electroluminescence |
| Energy Conversion | Organic Solar Cells, Photoelectric Converters | Photoelectric effect |
| Photonics | Image Sensors, Dye Lasers | Photophysical properties |
Advanced Computational Modeling for Rational Design and Discovery
Computational chemistry is becoming an indispensable tool in the study of imidazo[4,5-b]quinoxaline derivatives. Molecular modeling allows for the prediction of properties and interactions, guiding synthetic efforts and accelerating the discovery process.
Key computational approaches include:
Molecular Docking: This technique is used to predict how a molecule binds to a biological target. For example, docking studies of a sulfonylated imidazoquinoxaline derivative against the COX-2 enzyme predicted a binding affinity (ΔG) of -9.2 kcal/mol. vulcanchem.com
Interaction Analysis: Computational models can identify specific molecular interactions that are crucial for a compound's activity. Studies have revealed key hydrogen bonds between the sulfonyl oxygen of a derivative and amino acid residues like Arg513, as well as π-stacking interactions with residues such as Tyr385. vulcanchem.com
By simulating these interactions and properties, researchers can prioritize the synthesis of candidates with the highest potential, saving significant time and resources.
Interdisciplinary Research Integrating Synthesis, Theory, and Advanced Characterization
The complexity of the challenges being addressed with imidazo[4,5-b]quinoxalines necessitates a move towards more integrated and interdisciplinary research. The synergy between synthetic chemistry, computational theory, and advanced analytical techniques is crucial for a holistic understanding of these molecules.
This integrated approach involves:
Synthesis: Organic chemists design and create novel derivatives with specific structural modifications.
Theory: Computational chemists model the synthesized compounds to predict their behavior, binding modes, and electronic properties. vulcanchem.com
Characterization & Biological Evaluation: The compounds are then subjected to rigorous testing, including biological assays (e.g., anticancer, antimicrobial) and analysis using advanced characterization techniques to validate the computational predictions and elucidate structure-activity relationships. vulcanchem.comontosight.ai
This iterative cycle, where experimental results feed back into theoretical models and guide further synthetic design, is a powerful paradigm for discovery. It allows for a deeper understanding of how specific structural features, such as the addition of a 4-fluorophenyl moiety or a furanmethyl group, influence biological selectivity and activity. vulcanchem.com
Unraveling Complex Molecular Mechanisms of Interaction
A primary goal for future research is to gain a more profound understanding of the molecular mechanisms through which imidazo[4,5-b]quinoxaline derivatives exert their effects. While broad biological activities have been identified, the precise molecular targets and pathways are often not fully understood. ontosight.ai
Emerging research is focused on:
Target Identification: Identifying the specific enzymes, receptors, or nucleic acids that these compounds interact with. For example, some derivatives are known to inhibit cyclooxygenase-2 (COX-2) by interacting with the enzyme's hydrophobic pocket. vulcanchem.com Others are believed to bind to DNA or other proteins to inhibit key biological pathways.
Pathway Analysis: Elucidating the downstream effects of these molecular interactions. Certain quinoxaline (B1680401) derivatives have been shown to antagonize Toll-like receptor 7 (TLR7), which leads to the suppression of NF-κB translocation, a key pathway in inflammatory responses. vulcanchem.com
Structure-Activity Relationship (SAR) Deepening: Systematically modifying the scaffold and correlating these changes with activity to build a comprehensive understanding. For instance, the presence of an aryl sulfone group is linked to broad-spectrum antibacterial activity. vulcanchem.com
Unraveling these complex mechanisms is essential for the rational design of next-generation compounds with improved potency, selectivity, and novel therapeutic or material applications.
Q & A
Q. What are the established synthetic routes for 2H-imidazo[4,5-b]quinoxaline derivatives, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization reactions. For example, intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light yields high-purity imidazoquinoxalines . Alternative routes include base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation . Optimization focuses on catalyst selection (e.g., Ir-based catalysts for photoredox efficiency) and solvent systems (DMF or ethanol/TEA mixtures for improved yields) .
Q. How is structural characterization of this compound derivatives performed to confirm regiochemistry?
Methodological Answer: Advanced spectroscopic techniques are critical:
- NMR : - and -NMR identify substituent positions via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in the planar quinoxaline core with fused imidazole rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., CHN for 3,5-dimethyl-8-phenyl derivatives) .
Advanced Research Questions
Q. What in vitro and in vivo models are used to evaluate the antitumor and pro-apoptotic mechanisms of this compound derivatives?
Methodological Answer:
- In vitro : Human cancer cell lines (e.g., HepG2, MCF-7) are treated with derivatives to assess IC values via MTT assays. For example, 1,3-dithiolo[4,5-b]quinoxaline derivatives showed IC values <10 μM against EGFR/VEGFR-2 enzymes, comparable to doxorubicin .
- In vivo : Rodent models (e.g., xenografts) evaluate tumor regression and toxicity profiles. Apoptotic induction is confirmed via caspase-3 activation and TUNEL assays .
Q. How do researchers reconcile contradictions between reported antitumor activity and carcinogenic potential of imidazoquinoxalines?
Methodological Answer:
- Context-dependent effects : Antitumor activity often involves targeted kinase inhibition (e.g., EGFR/VEGFR-2), while carcinogenicity arises from metabolic activation by CYP1A2 into genotoxic N-hydroxylated metabolites (e.g., HONH-MeIQx) .
- Dose dependency : Low-dose chronic exposure (e.g., dietary heterocyclic amines) promotes carcinogenesis, whereas acute high doses in therapeutic settings trigger apoptosis .
Q. What analytical methods are used to detect genotoxic impurities (GTIs) in imidazoquinoxaline-based APIs?
Methodological Answer:
- LC-MS/MS : Quantifies GTIs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) at 1 ppm sensitivity using ion-pairing chromatography .
- Glucuronidation assays : Detects stable N-glucuronide metabolites (e.g., N-glucuronide-HONH-PhIP) in hepatocyte models to assess metabolic detoxification pathways .
Q. How are molecular docking and QSAR studies applied to optimize imidazoquinoxaline derivatives for target selectivity?
Methodological Answer:
- Docking tools (AutoDock, SwissDock) : Predict binding affinities to targets like EGFR. For example, 1,3-dithiolo[4,5-b]quinoxaline derivative 12 showed a docking score of −9.2 kcal/mol, comparable to erlotinib (−8.7 kcal/mol) .
- QSAR parameters : Lipophilicity (logP <5) and polar surface area (<140 Ų) are optimized to enhance blood-brain barrier penetration for neurodegenerative applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
